Enhanced Acidity of 2-Chloropropan-1-ol vs. 3-Chloropropan-1-ol
2-Chloropropan-1-ol exhibits greater acidity compared to its positional isomer, 3-chloropropan-1-ol. This is a direct consequence of the chlorine atom's proximity to the hydroxyl group, which exerts a stronger electron-withdrawing inductive effect, thereby stabilizing the resulting alkoxide ion [1].
| Evidence Dimension | Relative Acidity |
|---|---|
| Target Compound Data | More acidic (exact pKa difference not specified, directionality established via inductive effect rationale) |
| Comparator Or Baseline | 3-Chloropropan-1-ol |
| Quantified Difference | Qualitative comparison: 2-chloropropan-1-ol > 3-chloropropan-1-ol in acidity. |
| Conditions | Acid-base theory, inductive effect analysis in organic chemistry [1] |
Why This Matters
Higher acidity enhances nucleophilicity of the conjugate base, potentially accelerating substitution and elimination reactions in synthetic pathways, offering a kinetic advantage over 3-chloropropan-1-ol.
- [1] Filo. (2021). Acidity comparison: 2-chloropropan-1-ol vs. 3-chloropropan-1-ol. Retrieved from https://askfilo.com. View Source
